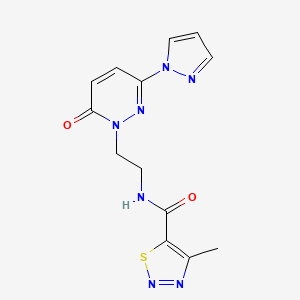
4-methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N7O2S and its molecular weight is 331.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a thiadiazole ring fused with a pyridazine and pyrazole moiety. The presence of these heterocycles is significant as they are often associated with diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiadiazole and pyrazole scaffolds exhibit promising antimicrobial properties. For example, derivatives similar to our compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored through in vitro assays. It has been observed to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This inhibition suggests a mechanism similar to established anti-inflammatory drugs like Meloxicam .
Anticancer Activity
Emerging research highlights the anticancer potential of thiadiazole derivatives. Studies have demonstrated that such compounds can induce apoptosis in cancer cells while sparing normal cells. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest .
Study 1: In vitro Evaluation
A study evaluated the biological activity of various thiadiazole derivatives, including our compound. The results indicated significant cytotoxic effects against human cancer cell lines (e.g., A549 lung cancer cells), with IC50 values in the low micromolar range. The study concluded that structural modifications could enhance potency .
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to COX enzymes. The results showed favorable interactions with the active site of COX-2, supporting its potential as a selective inhibitor .
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-methyl-N... | COX-2 | 5.0 | Inhibition of prostaglandin synthesis |
| Thiadiazole Derivative | A549 Cancer Cells | 3.5 | Induction of apoptosis |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways.
- Apoptosis Induction : It triggers programmed cell death in malignant cells.
- Antioxidant Activity : Preliminary studies suggest that it may also possess antioxidant properties, mitigating oxidative stress in cells .
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2S/c1-9-12(23-18-16-9)13(22)14-6-8-20-11(21)4-3-10(17-20)19-7-2-5-15-19/h2-5,7H,6,8H2,1H3,(H,14,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYKRYBSBJLWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














